molecular formula C22H23N3O3 B5120372 1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No. B5120372
M. Wt: 377.4 g/mol
InChI Key: LZVPRFWAIMJVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound that is widely used in scientific research. It is a member of the piperazine family of compounds and is commonly referred to as MNPA. MNPA is a potent and selective inhibitor of the serotonin transporter, making it an important tool for studying the role of serotonin in the brain.

Mechanism of Action

The mechanism of action of MNPA involves the inhibition of the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons. By blocking the reuptake of serotonin, MNPA increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its ability to increase the concentration of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the concentration of serotonin, MNPA has been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using MNPA in lab experiments include its potency and selectivity as a serotonin transporter inhibitor, as well as its ability to cross the blood-brain barrier. However, MNPA has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on MNPA. One area of interest is the development of more potent and selective serotonin transporter inhibitors based on the structure of MNPA. Another area of interest is the use of MNPA in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of MNPA on serotonin signaling and brain function.

Synthesis Methods

The synthesis of MNPA involves several steps, including the condensation of 2-methoxy-1-naphthaldehyde and 4-nitrobenzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The amine is then reacted with 4-fluoronitrobenzene in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

MNPA is widely used in scientific research to study the role of serotonin in the brain. It is a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons. By blocking the reuptake of serotonin, MNPA increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and downstream signaling pathways.

properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-22-11-6-17-4-2-3-5-20(17)21(22)16-23-12-14-24(15-13-23)18-7-9-19(10-8-18)25(26)27/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVPRFWAIMJVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.